
2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is complex and allows for diverse applications in scientific research. The structure includes a piperidine ring, which is a common feature in many pharmacologically active compounds .Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” are not available, piperidine derivatives are known to be versatile in chemical reactions. They are used in various applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Aplicaciones Científicas De Investigación
Antiviral Activity
2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The fluoro and sulfonyl functional groups may contribute to the binding affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
The compound’s ability to modulate inflammatory pathways could be significant. Indole derivatives are known to possess anti-inflammatory activities, which suggests that 2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide could be used in the development of new anti-inflammatory agents .
Anticancer Potential
Indole derivatives have been studied for their anticancer potential, and the presence of a fluorine atom can enhance the biological activity of pharmacophores . This compound could be part of targeted therapies that aim to disrupt cancer cell proliferation and induce apoptosis.
Antimicrobial Efficacy
The structural features of 2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide may lend it antimicrobial properties. Research on indole derivatives has shown a broad spectrum of antimicrobial activity, which could be applicable to this compound as well .
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects, suggesting potential applications for 2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide in managing diabetes. Its influence on insulin secretion or glucose metabolism could be areas of research interest .
Neuroprotective Effects
The compound might exhibit neuroprotective effects due to its potential interaction with neurotransmitter systems. Indole derivatives have been linked to neuroprotection, which could make this compound a candidate for the treatment of neurodegenerative diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSAQDSKZLFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)
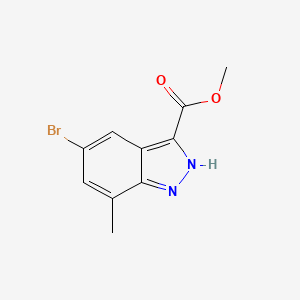

![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
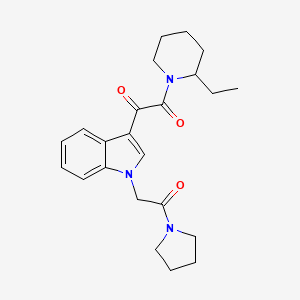
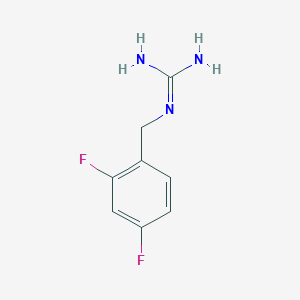
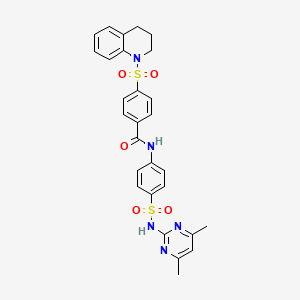

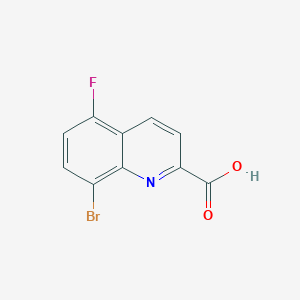
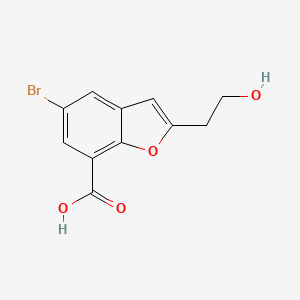
![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)
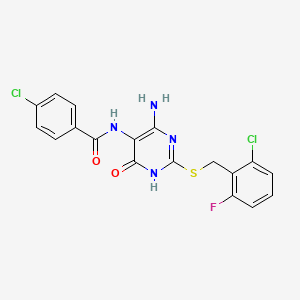
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)
![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)